molecular formula C10H8N2 B2630343 2-ethynyl-1-methyl-1H-1,3-benzodiazole CAS No. 32545-01-0

2-ethynyl-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2630343
CAS No.: 32545-01-0
M. Wt: 156.188
InChI Key: CPNOLRCHNQZMKO-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1-methyl-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-1,3-benzodiazole with ethynylating agents in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. This process ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole compounds. These products have diverse applications in scientific research and industry.

Scientific Research Applications

2-Ethynyl-1-methyl-1H-1,3-benzodiazole is a versatile chemical compound used in various scientific research applications. It offers opportunities for studying molecular interactions and developing novel materials for industries such as pharmaceuticals and electronics. Some specific applications include:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of advanced materials and electronic components.

Mechanism of Action

The mechanism of action of 2-ethynyl-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-ethynyl-1-methyl-1H-1,3-benzodiazole include:

  • 2-ethynyl-1H-1,3-benzodiazole
  • 1-methyl-1H-1,3-benzodiazole
  • 2-methyl-1H-1,3-benzodiazole

Uniqueness

This compound is unique due to its specific ethynyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-ethynyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOLRCHNQZMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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